molecular formula C6H2Cl2N2 B175741 3,6-Dichloropicolinonitrile CAS No. 1702-18-7

3,6-Dichloropicolinonitrile

Cat. No. B175741
CAS RN: 1702-18-7
M. Wt: 173 g/mol
InChI Key: AFSVHZPQZBOZDK-UHFFFAOYSA-N
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Description

3,6-Dichloropicolinonitrile is a chemical compound with the CAS Number: 1702-18-7 . It has a molecular weight of 173 . The compound is typically a white to yellow to light-brown powder or crystals .


Physical And Chemical Properties Analysis

3,6-Dichloropicolinonitrile is a white to yellow to light-brown powder or crystals . It is stored at room temperature . .

Scientific Research Applications

1. Cellulose Synthesis Inhibition in Plant Physiology

A study on 2,6-Dichlorobenzonitrile, a compound closely related to 3,6-Dichloropicolinonitrile, demonstrated its role in inhibiting cellulose synthesis. This inhibition was particularly evident in Arabidopsis Hypocotyl Cells, revealing insights into plant cell wall formation and synthesis processes (Debolt et al., 2007).

2. Spectroscopic Analysis and Thermodynamics

Research on 2,6-dichlorobenzamide, a degradation product of a similar compound, 2,6-dichlorobenzonitrile, involved detailed spectroscopic (FT-IR, FT-Raman) analysis. This study provided valuable data on the molecular structure, spectroscopy, and thermodynamic parameters, offering insights into the physical and chemical properties of such compounds (Tao et al., 2016).

3. Environmental Fate and Microbial Degradation

A comprehensive review focused on the microbial degradation of benzonitrile herbicides, including dichlobenil (2,6-dichlorobenzonitrile), highlighted the environmental fate and degradation pathways of these compounds. The study emphasized the accumulation of persistent metabolites and the diversity of degrader organisms involved in the process, which is critical for understanding the environmental impact of such chemicals (Holtze et al., 2008).

4. Polymorph Characterization in Chemical Structures

Research into the polymorphs of chlorothalonil, another similar compound (2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile), has led to the characterization of new forms. This study combined experimental and computational methods to understand the crystal structure and polymorphism, relevant to the study of 3,6-Dichloropicolinonitrile's structural properties (Tremayne et al., 2004).

5. Synthesis and Fungitoxicity

The synthesis of 3,6-Dichlorosalicylic acid, an important pesticide intermediate and a structurally related compound to 3,6-Dichloropicolinonitrile, has been explored. This research provides insights into the synthetic routes, reaction factors, and the economic viability of producing such compounds. Additionally, the study of its fungitoxicity is crucial for agricultural applications (Xiao-y, 2015).

6. Microbial Ecology and Degradation in Soil

A study on 3,6-Dichlorocarbazole, a compound with structural similarities to 3,6-Dichloropicolinonitrile, investigated its degradation in soil and its impact on microbial ecology. This research is significant for understanding the environmental interactions and ecological risks of such compounds (Shi et al., 2021).

Safety And Hazards

3,6-Dichloropicolinonitrile is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

3,6-dichloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSVHZPQZBOZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352535
Record name 3,6-Dichloropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloropicolinonitrile

CAS RN

1702-18-7
Record name 3,6-Dichloropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LH McKendry - Journal of Labelled Compounds and …, 1983 - Wiley Online Library
A 20.4 mCi sample of 99% radiochemically pure 3,6‐dichloropicolinic acid‐2,6‐ 14 C with a specific activity of 11.6 mCi/ mmole was synthesized via a five step process from glutarimide…

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